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Compound of Interest

Compound Name: 2,5-Dihydroxypyridine

Cat. No.: B106003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,5-Dihydroxypyridine (2,5-DHP), also known by its tautomeric name 5-hydroxy-2-pyridone, is

a heterocyclic organic compound that serves as a valuable and versatile building block in

synthetic and medicinal chemistry.[1][2] Its structure is characterized by a pyridine ring

substituted with two hydroxyl groups, which imparts a unique chemical reactivity. The

molecule's ability to act as a hydrogen bond donor and acceptor, combined with its ambident

nucleophilic nature, makes it a privileged scaffold for the synthesis of complex molecules and

novel drug candidates.[3][4]

This document provides a comprehensive overview of 2,5-DHP, including its physicochemical

properties, key synthetic applications, and detailed experimental protocols. It is intended to

serve as a practical guide for researchers utilizing this scaffold in organic synthesis and drug

discovery programs.

Physicochemical Properties and Tautomerism
2,5-Dihydroxypyridine exists as a mixture of tautomers, primarily the 5-hydroxy-2(1H)-

pyridone form. This tautomerism is crucial as it dictates the molecule's reactivity, particularly its

behavior as an ambident nucleophile in alkylation and acylation reactions.
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Tautomeric equilibrium of 2,5-DHP.
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Caption: Tautomeric equilibrium of 2,5-DHP.

The key physicochemical properties of 2,5-DHP are summarized in the table below.

Property Value Reference

CAS Number 5154-01-8 [5]

Molecular Formula C₅H₅NO₂ [5]

Molecular Weight 111.1 g/mol [5]

Melting Point 250-260°C [5]

Boiling Point 334°C [5]

pKa 8.51 ± 0.10 (Predicted) [5]

Appearance White to off-white solid

Synthesis of 2,5-Dihydroxypyridine
While commercially available, 2,5-DHP can be synthesized through both chemical and

enzymatic routes. Enzymatic synthesis is particularly noteworthy for its high efficiency and

specificity.
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Protocol 1: Enzymatic Synthesis from 6-hydroxy-3-
succinoylpyridine (HSP)
A highly efficient method for producing 2,5-DHP involves the use of immobilized 6-hydroxy-3-

succinoylpyridine (HSP) hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ).[6] This

biocatalytic process can achieve high yields under mild conditions.[6]

Start: Prepare Reaction Mixture
Add Tris-HCl buffer (pH 9.0),
 0.75 mM HSP, 10 mM FAD,

 and 0.5 mM NADH.

Add 30 mg/mL Immobilized
 HSPHZZ Enzyme (ImmHSPHZZ).

Incubate at 35°C
 with stirring.

Monitor reaction progress
 (e.g., via HPLC).

Reaction complete
 (typically >95% yield in <1 hr). End: Isolate 2,5-DHP

Click to download full resolution via product page

Caption: Workflow for enzymatic synthesis of 2,5-DHP.

Detailed Methodology:

Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a solution in 20 mM

Tris-HCl buffer (pH 9.0) containing the substrate, 6-hydroxy-3-succinoylpyridine (HSP), at a

concentration of 0.75 mM.

Cofactor Addition: Add the necessary cofactors, flavin adenine dinucleotide (FAD) to a final

concentration of 10 mM and nicotinamide adenine dinucleotide (NADH) to 0.5 mM.

Enzyme Addition: Introduce the immobilized HSPHZZ enzyme (e.g., on Immobead 150) to

the mixture at an optimized concentration, for instance, 30 mg/mL.[6]

Incubation: Maintain the reaction at 35°C with gentle agitation for approximately 30-60

minutes.

Monitoring and Work-up: Monitor the conversion of HSP to 2,5-DHP using HPLC. Once the

reaction is complete, the immobilized enzyme can be filtered off for reuse. The product, 2,5-

DHP, can be isolated from the aqueous solution using standard purification techniques like

crystallization or chromatography.
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Substrate Biocatalyst Conditions Yield Reference

6-hydroxy-3-

succinoylpyridine

(HSP)

Immobilized

HSPHZZ

35°C, pH 9.0, 30

min
95.6% [6]

Applications as a Building Block in Organic
Synthesis
The true utility of 2,5-DHP lies in its reactivity as a precursor to more complex molecules. The

presence of the N-H bond in the pyridone tautomer and the phenolic C5-OH group allows for

selective functionalization.

Derivatization Pathways

2,5-Dihydroxypyridine
(5-Hydroxy-2-pyridone)

N-Alkylation
(R-X, Base)

N-attack

O-Alkylation
(R-X, Base)

O-attack

C-Halogenation
(NXS)

N-Alkyl-5-hydroxy-2-pyridone 2-Alkoxy-5-hydroxypyridineC-C Coupling
(e.g., Suzuki, after halogenation) Halogenated 2,5-DHP

C-Arylated 2,5-DHP

Click to download full resolution via product page

Caption: General reactivity pathways of 2,5-DHP.

N- vs. O-Alkylation
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A primary challenge and opportunity in using 2,5-DHP is controlling the regioselectivity of

alkylation. As an ambident nucleophile, it can react at either the nitrogen or the oxygen atoms.

[7] The reaction outcome is highly dependent on factors like the base, solvent, and electrophile

used.[7][8] Generally, N-alkylation is favored under many conditions, leading to the

thermodynamically more stable pyridone product.[9][10]

Protocol 2: General Procedure for N-Alkylation
This protocol provides a generalized method for the selective N-alkylation of the 2-pyridone

scaffold, which is applicable to 2,5-DHP.

Detailed Methodology:

Reagent Setup: To a solution of 5-hydroxy-2-pyridone (1.0 equiv.) in a suitable polar aprotic

solvent (e.g., DMF, DMSO), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0

equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.).

Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide, R-X, 1.1-1.2 equiv.) to

the suspension.

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100°C. The

optimal temperature will depend on the reactivity of the electrophile.

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and

extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be

purified by flash column chromatography on silica gel.
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Starting
Material

Alkylating
Agent

Conditions
Product
Type

Yield
Reference
(Analogous
)

Chromone

derivative

Various

alkylamines
Basic

N-Substituted

Pyridin-

2(1H)-one

60-83%

2-

Hydroxypyridi

ne

Organohalide

s

Catalyst/Base

-free

N-Alkylated

2-Pyridone

>99% N-

selectivity
[9]

Applications in Medicinal Chemistry
The 2-pyridone scaffold is a cornerstone in drug design, found in numerous bioactive

compounds and FDA-approved drugs.[2][4] Derivatives are explored for a wide range of

therapeutic areas, including anti-inflammatory, anti-fibrotic, and anti-cancer applications.[3][11]

Pirfenidone Analogues and Anti-Fibrotic Activity
Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, features a 2-pyridone core.

Research into novel analogues often involves modifying this core to enhance efficacy.[12][13]

Although pirfenidone itself is 5-methyl-1-phenylpyridin-2(1H)-one, the synthetic strategies are

directly relevant to the functionalization of the 2,5-DHP scaffold. Some of these analogues have

shown potent inhibition of fibroblast differentiation via the Transforming Growth Factor-β (TGF-

β)/Smad pathway.[12][14]

Biological Degradation Pathway
In biological systems, 2,5-DHP is a key intermediate in the degradation of nicotine and other

pyridine derivatives. It is catabolized by the enzyme 2,5-dihydroxypyridine dioxygenase

(NicX), a non-heme iron oxygenase that catalyzes the ring-opening of the pyridine scaffold.[15]
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2,5-Dihydroxypyridine
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Caption: Enzymatic degradation of 2,5-DHP.

This pathway is significant for bioremediation efforts aimed at detoxifying environments

contaminated with pyridine-containing compounds.[15] Understanding this enzymatic

transformation also provides insight into the inherent reactivity and potential metabolic fate of

drugs containing the 2,5-DHP scaffold.

Conclusion
2,5-Dihydroxypyridine is a highly valuable building block for organic synthesis and medicinal

chemistry. Its tautomeric nature and ambident nucleophilicity provide a platform for creating

diverse molecular architectures. By carefully controlling reaction conditions, chemists can

selectively functionalize the scaffold to produce novel compounds with significant biological

potential. The protocols and data presented here offer a foundational guide for researchers

looking to harness the synthetic utility of this important heterocyclic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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